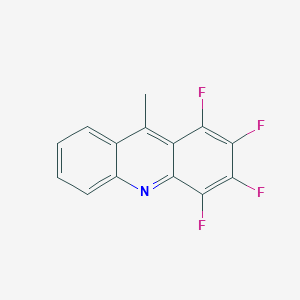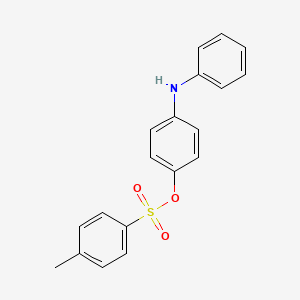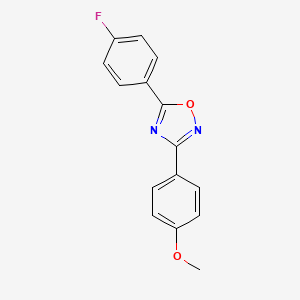
1,2,3,4-tetrafluoro-9-methylacridine
Descripción general
Descripción
1,2,3,4-tetrafluoro-9-methylacridine is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of acridine, which is a heterocyclic aromatic compound.
Aplicaciones Científicas De Investigación
Alkylation in Organic Synthesis
1,2,3,4-tetrafluoroacridines have been used in organic synthesis, particularly in the alkylation of C(sp3)–H and C(sp2)–H bonds. Zhu et al. (2014) explored the use of 9-methylacridine as an effective ligand in Pd(II)-catalyzed alkylation reactions, applicable in the preparation of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Ru‐Yi Zhu, Jian He, Xiao‐Chen Wang, & jin-quan yu, 2014).
Synthesis and Properties for Emitting Systems
Another significant application lies in the synthesis and exploration of polyfluorohydroxyacridines and their Zn2+ complexes. Miozzo et al. (2004) described the synthesis process and properties of these compounds, noting their potential as materials for solid-state emitting systems (L. Miozzo, A. Papagni, G. Casalbore-Miceli, et al., 2004).
Photocatalysts in Reductive Dehalogenation
1,2,3,4-tetrafluoro-9-methylacridine derivatives have been studied as photocatalysts in reductive dechlorination of halogenated compounds. Ishikawa and Fukuzumi (1990) investigated the role of 10-methylacridine derivatives in this process, demonstrating their efficiency and stability in these reactions (M. Ishikawa & S. Fukuzumi, 1990).
Mixed-Mode Stationary Phases in Chromatography
9-methylacridine and 9-undecylacridine have been used to modify silica, creating mixed-mode stationary phases in high-performance liquid chromatography (HPLC). Hosseini and Heydar (2021) synthesized these compounds and explored their applications in chromatographic separation of a wide range of samples (E. Hosseini & K. T. Heydar, 2021).
Synthesis of Functionalized Derivatives
1,2,3,4-tetrafluoroacridine derivatives have also been synthesized for applications in functionalization. De Sousa, Brown, and Baati (2014) utilized electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates in the synthesis of functionalizedtacrines, showing their versatility in various bond-forming reactions under palladium catalysis (Julien de Sousa, Richard C. D. Brown, & R. Baati, 2014).
Raman Spectroscopy Studies
The compound has been studied using Raman spectroscopy, particularly in its adsorption on silver sol. Iliescu et al. (1995) conducted a surface-enhanced Raman scattering study of 9-methylacridine, analyzing its behavior at different pH values and its interaction with silver surfaces (T. Iliescu, M. Vlassa, M. Caragiu, et al., 1995).
Propiedades
IUPAC Name |
1,2,3,4-tetrafluoro-9-methylacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c1-6-7-4-2-3-5-8(7)19-14-9(6)10(15)11(16)12(17)13(14)18/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZBJFDAPGURKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386174 | |
| Record name | Acridine, 1,2,3,4-tetrafluoro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33539-14-9 | |
| Record name | Acridine, 1,2,3,4-tetrafluoro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)
![5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194517.png)


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)